molecular formula C18H20F2O6S2 B12811730 4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate CAS No. 6278-64-4

4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate

Cat. No.: B12811730
CAS No.: 6278-64-4
M. Wt: 434.5 g/mol
InChI Key: YUZRKVVTHFSXAS-UHFFFAOYSA-N
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Description

4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate is an organic compound characterized by the presence of fluorine and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonic acid with appropriate alcohols or amines under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation or reduction may result in the formation of different fluorinated or sulfonated compounds .

Scientific Research Applications

4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluorine atoms may enhance the compound’s reactivity and stability by influencing electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate is unique due to the presence of both fluorine and sulfonate ester groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

6278-64-4

Molecular Formula

C18H20F2O6S2

Molecular Weight

434.5 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyloxyhexan-2-yl 4-fluorobenzenesulfonate

InChI

InChI=1S/C18H20F2O6S2/c1-13(25-27(21,22)17-9-5-15(19)6-10-17)3-4-14(2)26-28(23,24)18-11-7-16(20)8-12-18/h5-14H,3-4H2,1-2H3

InChI Key

YUZRKVVTHFSXAS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)OS(=O)(=O)C1=CC=C(C=C1)F)OS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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